molecular formula C7H15ClFNO B6276907 1-(2-fluoroethyl)piperidin-4-ol hydrochloride CAS No. 2763779-24-2

1-(2-fluoroethyl)piperidin-4-ol hydrochloride

Cat. No. B6276907
CAS RN: 2763779-24-2
M. Wt: 183.7
InChI Key:
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Description

1-(2-fluoroethyl)piperidin-4-ol hydrochloride, also known as FEPH, is an organic compound used in a variety of scientific research applications. It is a synthetic derivative of piperidin-4-ol, a natural product of the piperidine family, and is commonly used in organic synthesis and drug discovery. FEPH is available in a variety of forms, including solid, powder, and liquid, and is highly soluble in water, ethanol, and other polar solvents. This compound has been studied extensively for its ability to act as a proton donor or acceptor, making it a valuable tool for synthetic organic chemists.

Scientific Research Applications

1-(2-fluoroethyl)piperidin-4-ol hydrochloride is used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, drug discovery, and biochemistry. It has been used as a proton donor or acceptor in a number of organic syntheses, and is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. 1-(2-fluoroethyl)piperidin-4-ol hydrochloride has been used in the synthesis of a number of drugs, including the anticonvulsant pregabalin, the anti-inflammatory drug etoricoxib, and the anti-depressant sertraline. Additionally, 1-(2-fluoroethyl)piperidin-4-ol hydrochloride has been used in the synthesis of a variety of other organic compounds, such as amino acids, peptides, and heterocycles.

Mechanism of Action

1-(2-fluoroethyl)piperidin-4-ol hydrochloride acts as a proton donor or acceptor in organic reactions and is used in a variety of synthetic organic chemistry applications. As a proton donor, 1-(2-fluoroethyl)piperidin-4-ol hydrochloride is able to donate a proton to an acceptor molecule, resulting in the formation of a new bond between the two molecules. As a proton acceptor, 1-(2-fluoroethyl)piperidin-4-ol hydrochloride is able to accept a proton from a donor molecule, resulting in the formation of a new bond between the two molecules. The ability of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride to act as a proton donor or acceptor makes it a useful tool for synthetic organic chemists.
Biochemical and Physiological Effects
1-(2-fluoroethyl)piperidin-4-ol hydrochloride is not known to have any direct biochemical or physiological effects on humans or animals. However, due to its use in the synthesis of pharmaceuticals and other organic compounds, it is possible that 1-(2-fluoroethyl)piperidin-4-ol hydrochloride may have indirect effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

1-(2-fluoroethyl)piperidin-4-ol hydrochloride is a useful tool for synthetic organic chemists due to its ability to act as a proton donor or acceptor. It is also highly soluble in water, ethanol, and other polar solvents, making it easy to work with in the laboratory. However, 1-(2-fluoroethyl)piperidin-4-ol hydrochloride is a highly reactive compound and should be handled with care to avoid potential hazards. Additionally, some of the methods used to synthesize 1-(2-fluoroethyl)piperidin-4-ol hydrochloride may produce hazardous by-products, such as 2-chloropyridine.

Future Directions

The use of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride in synthetic organic chemistry is expected to continue to grow in the future. Possible future directions include the use of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride in the synthesis of new pharmaceuticals and other organic compounds, as well as the development of new methods for the synthesis of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride and its potential applications in medicine.

Synthesis Methods

1-(2-fluoroethyl)piperidin-4-ol hydrochloride can be synthesized through a variety of methods, including the reaction of 1-fluoroethyl-2-chloropyridine and piperidine, the reaction of 1-fluoroethyl-2-chloropyridine and piperidin-4-one, and the reaction of 1-fluoroethyl-2-chloropyridine and 1-fluoroethyl-2-chloropiperidine. The most common method involves the reaction of 1-fluoroethyl-2-chloropyridine with piperidine, which produces 1-(2-fluoroethyl)piperidin-4-ol hydrochloride and 2-chloropyridine as the by-products. This reaction is typically carried out in aqueous solution at room temperature, and the resulting product is isolated by precipitation or filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluoroethyl)piperidin-4-ol hydrochloride involves the reaction of 4-piperidone with 2-fluoroethylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": ["4-piperidone", "2-fluoroethylamine", "sodium borohydride", "hydrochloric acid", "water"], "Reaction": ["Step 1: 4-piperidone is reacted with 2-fluoroethylamine in the presence of hydrochloric acid to form an imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to yield 1-(2-fluoroethyl)piperidin-4-ol.", "Step 3: The product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-fluoroethyl)piperidin-4-ol."] }

CAS RN

2763779-24-2

Product Name

1-(2-fluoroethyl)piperidin-4-ol hydrochloride

Molecular Formula

C7H15ClFNO

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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